

CCT128930 lot-to-lot variability and quality control

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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

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CCT128930 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor, **CCT128930**.

Frequently Asked Questions (FAQs)

Q1: What is **CCT128930** and what is its primary mechanism of action?

CCT128930 is a potent and selective ATP-competitive inhibitor of AKT2, a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.^{[1][2][3][4][5]} It exhibits high selectivity for AKT over other related kinases like PKA and p70S6K.^{[3][6]} By inhibiting AKT, **CCT128930** can block downstream signaling, leading to the inhibition of cell proliferation and survival.^{[2][4][6]} Recent studies also suggest that **CCT128930** can act as a selective inhibitor of the TRPM7 channel, which may contribute to its anti-cancer effects.^{[7][8][9]}

Q2: How should **CCT128930** be stored to ensure stability?

To maintain the integrity of **CCT128930**, it is recommended to store the solid compound at -20°C for long-term stability, with some suppliers suggesting it can be stable for at least four years under these conditions.^[6] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.^[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.^[3]

Q3: What is the recommended solvent for dissolving **CCT128930**?

CCT128930 is soluble in dimethyl sulfoxide (DMSO), with suppliers indicating solubility up to 50 mM. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration. It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[1]

Q4: I am observing variability in my experimental results between different batches of **CCT128930**. What could be the cause?

While suppliers generally provide a certificate of analysis with purity data (often $\geq 98\%$), lot-to-lot variability in experimental outcomes can still occur.[10] Potential reasons include:

- Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to moisture can lead to degradation of the compound.
- Experimental System: The sensitivity of cell lines to AKT inhibition can vary, and differences in cell passage number, confluency, or serum concentration in the media can impact results.
- Purity Differences: Although typically high, minor variations in purity between lots could contribute to differing potencies. It is advisable to perform a dose-response curve for each new lot to confirm its activity in your specific assay.

Troubleshooting Guides

Issue 1: Inconsistent IC50/GI50 Values in Cell Proliferation Assays

If you are observing significant shifts in the IC50 or GI50 values for **CCT128930** in your cell proliferation assays, consider the following troubleshooting steps:

- Verify Compound Integrity:
 - Prepare a fresh stock solution from the powder.
 - Avoid repeated freeze-thaw cycles of existing stock solutions by using aliquots.

- Ensure the DMSO used for dissolution is of high quality and anhydrous.
- Standardize Cell Culture Conditions:
 - Use cells within a consistent and low passage number range.
 - Plate cells at a consistent density and allow them to adhere and enter exponential growth before adding the compound.[\[1\]](#)
 - Ensure serum concentration in the media is kept constant across experiments, as serum components can activate the PI3K/AKT pathway and compete with the inhibitor's effect.
- Confirm On-Target Activity:
 - Perform a western blot to check for the inhibition of phosphorylation of known AKT substrates, such as GSK3 β , PRAS40, or FOXO proteins, at concentrations around the expected GI50 value.[\[2\]](#)[\[3\]](#) A lack of target engagement would suggest a problem with the compound or its administration.

Issue 2: Unexpected Cellular Effects or Off-Target Activity

CCT128930 has been reported to induce cell cycle arrest, DNA damage, and autophagy, which may be independent of its AKT inhibitory activity in some contexts.[\[1\]](#)[\[6\]](#) If you observe unexpected phenotypes, consider these points:

- Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. High concentrations of the inhibitor may lead to off-target effects.
- AKT-Independent Mechanisms: Be aware that **CCT128930** can also inhibit the TRPM7 channel, which could contribute to its cellular effects.[\[7\]](#)[\[8\]](#)[\[9\]](#) Review the literature for known off-target effects and consider if they align with your observations.
- Control Experiments: Include appropriate positive and negative controls in your experiments. For example, use another AKT inhibitor with a different chemical scaffold to see if the effect is reproducible.

Data Presentation

Table 1: In Vitro Potency of **CCT128930**

Target/Assay	IC50/GI50	Cell Line/System	Reference
AKT2 (cell-free)	6 nM	Cell-free assay	[1][3][6]
PKA (cell-free)	168 nM	Cell-free assay	[3]
p70S6K (cell-free)	120 nM	Cell-free assay	[3]
Growth Inhibition	6.3 μ M	U87MG glioblastoma	[2][3]
Growth Inhibition	0.35 μ M	LNCaP prostate cancer	[2][3]
Growth Inhibition	1.9 μ M	PC3 prostate cancer	[2][3]

Table 2: Pharmacokinetic Parameters of **CCT128930** in Mice

Administration Route	Dose	Peak Plasma Concentration (C _{max})	Area Under the Curve (AUC _{0-∞})	Reference
Intravenous (i.v.)	10 mg/kg	6.4 μ M	4.6 μ M·h	[1]
Intraperitoneal (i.p.)	25 mg/kg	1.3 μ M	1.3 μ M·h	[1]
Oral	Not specified	0.43 μ M	0.4 μ M·h	[1]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (SRB Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative activity of **CCT128930**.[\[1\]](#)

- Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach for 36 hours to ensure they are in an exponential growth phase.

- Compound Treatment: Prepare serial dilutions of **CCT128930** in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically $\leq 0.5\%$). Add the diluted compound to the cells and incubate for 96 hours.
- Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
- Destaining and Solubilization: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely. Dissolve the protein-bound dye by adding 10 mM Tris base solution.
- Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the GI50 value from the dose-response curve.

Protocol 2: Western Blot for AKT Pathway Modulation

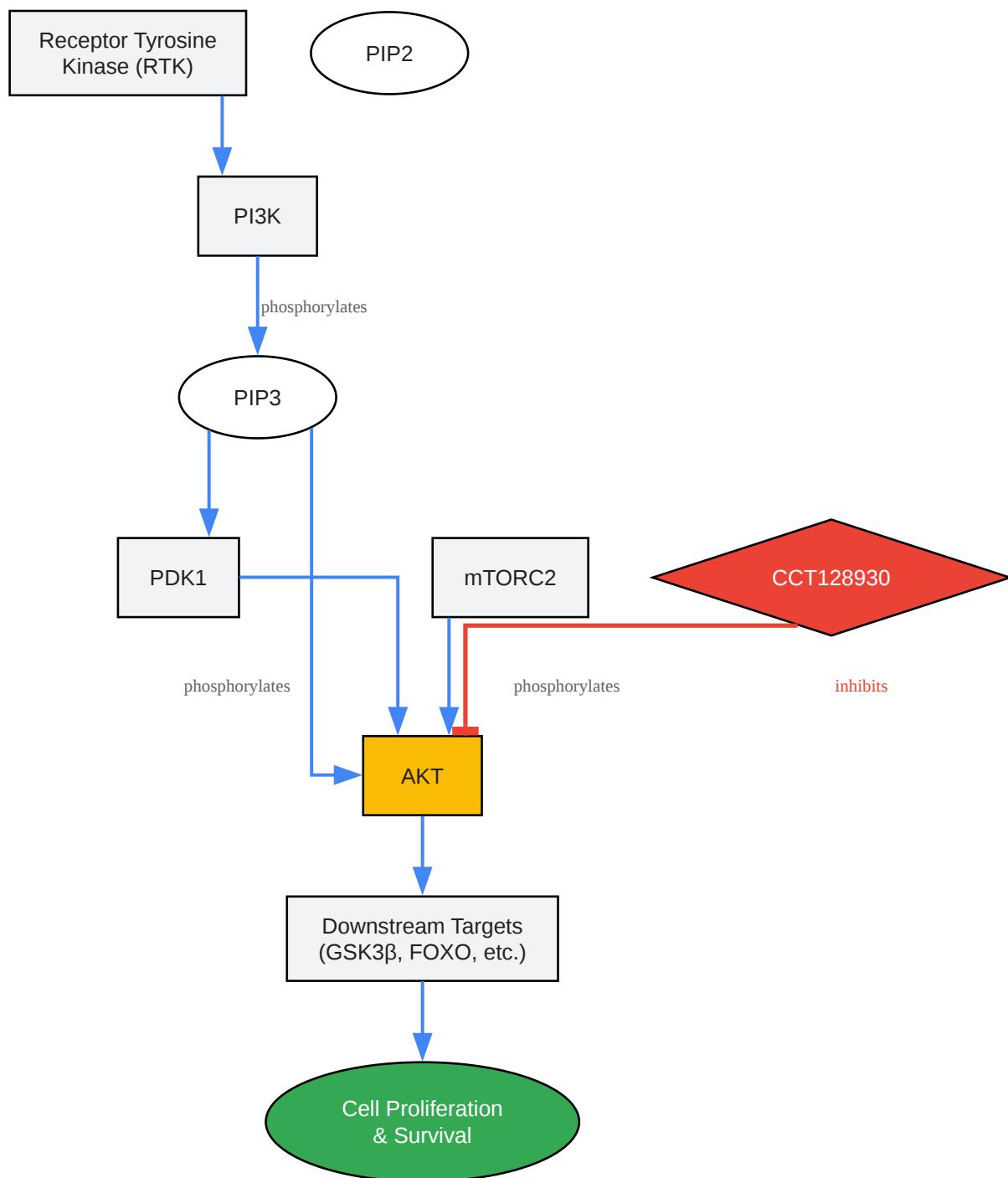
This protocol outlines the steps to assess the effect of **CCT128930** on the phosphorylation of AKT and its downstream targets.[2][3]

- Cell Treatment and Lysis: Plate cells and allow them to attach. Treat the cells with varying concentrations of **CCT128930** for the desired time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT

(Ser473), total AKT, phospho-GSK3 β (Ser9), total GSK3 β , and a loading control (e.g., GAPDH) overnight at 4°C.

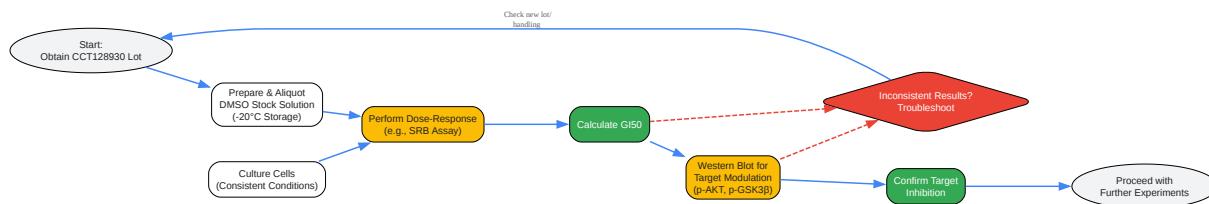
- Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



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Caption: CCT128930 inhibits AKT phosphorylation, blocking downstream signaling.

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Caption: Workflow for quality control and validation of **CCT128930** activity.

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